3-Chloro-1-(2-methylpropyl)pyrrolidine
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Overview
Description
3-Chloro-1-(2-methylpropyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a chlorine atom at the third position and an isobutyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-methylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with appropriate chlorinating agents and alkylating agents. One common method is the reaction of pyrrolidine with 2-chloro-2-methylpropane under basic conditions to introduce the isobutyl group. This is followed by chlorination at the third position using reagents like thionyl chloride or sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
3-Chloro-1-(2-methylpropyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the chlorine and isobutyl substitutions.
3-Chloropyrrolidine: A similar compound with only the chlorine substitution.
1-Isobutylpyrrolidine: A similar compound with only the isobutyl substitution.
Uniqueness
3-Chloro-1-(2-methylpropyl)pyrrolidine is unique due to the combined presence of both the chlorine atom and the isobutyl group. This combination can enhance its chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
3-chloro-1-(2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
BQHHFAPFVRRDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)Cl |
Origin of Product |
United States |
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